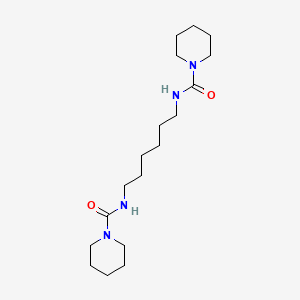
N,N'-Hexamethylenebis(1-piperidinecarboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Hexamethylenebis(1-piperidinecarboxamide) is an organic compound with the molecular formula C18H34N4O2 and a molecular weight of 338.497 g/mol . It is known for its unique structure, which consists of two piperidinecarboxamide groups connected by a hexamethylene chain. This compound is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Hexamethylenebis(1-piperidinecarboxamide) can be synthesized through the reaction of hexamethylenediamine with piperidinecarboxylic acid derivatives. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds[2][2]. The reaction is carried out under inert conditions, often in an organic solvent like dichloromethane, and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-Hexamethylenebis(1-piperidinecarboxamide) may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems helps maintain optimal reaction conditions and product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications[2][2].
Chemical Reactions Analysis
Types of Reactions
N,N’-Hexamethylenebis(1-piperidinecarboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Amides, carboxylic acids
Reduction: Primary amines
Substitution: Substituted piperidine derivatives
Scientific Research Applications
N,N’-Hexamethylenebis(1-piperidinecarboxamide) has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: Employed in the synthesis of bioactive molecules and as a building block for drug development.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N,N’-Hexamethylenebis(1-piperidinecarboxamide) involves its ability to interact with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, influencing their structure and function. Additionally, it can act as a cross-linking agent, stabilizing polymer networks and enhancing their mechanical properties .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Hexamethylenebis(4-methyl-1-piperidinecarboxamide)
- N,N’-Hexamethylenebis(2-methyl-1-aziridinecarboxamide)
- N-Phenyl-1-piperidinecarboxamide
- N-Methyl-1-piperidinecarboxamide
Uniqueness
N,N’-Hexamethylenebis(1-piperidinecarboxamide) is unique due to its specific hexamethylene linkage, which imparts distinct chemical and physical properties. This structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
N-[6-(piperidine-1-carbonylamino)hexyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O2/c23-17(21-13-7-3-8-14-21)19-11-5-1-2-6-12-20-18(24)22-15-9-4-10-16-22/h1-16H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLJBAHAUYUXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NCCCCCCNC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5093092.png)
![N-[1-(4-bromophenyl)ethyl]butanamide](/img/structure/B5093105.png)
![[4-Methoxy-2-[1-(3-methylbut-2-enyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone](/img/structure/B5093120.png)
![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid](/img/structure/B5093121.png)
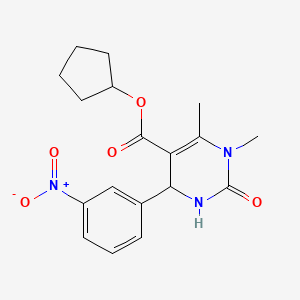
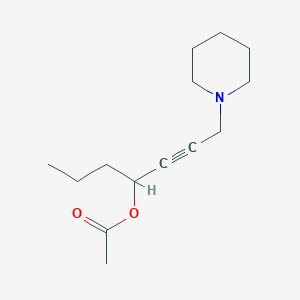
![(5E)-5-({3-Bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5093145.png)
![2-[(3-Iodophenyl)methoxy]benzonitrile](/img/structure/B5093146.png)
![4-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}thiomorpholine](/img/structure/B5093152.png)
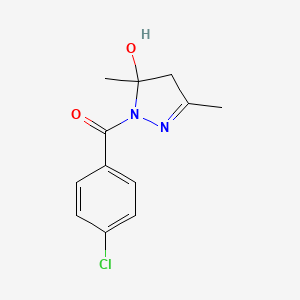
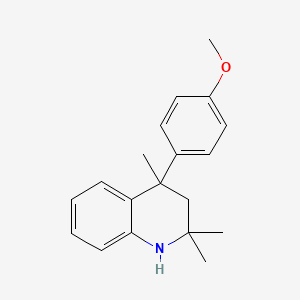
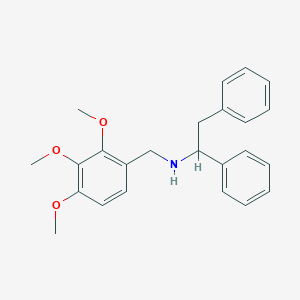
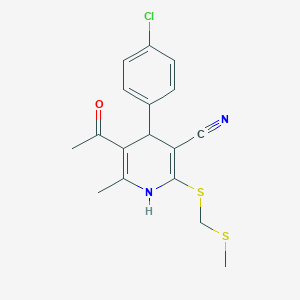
![2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B5093183.png)
